Triallylphosphine

Organometallic Chemistry Coordination Chemistry Catalysis

Triallylphosphine (TAP) is a tertiary alkylphosphine featuring three allyl (prop-2-enyl) substituents attached to a central phosphorus atom. This molecular architecture distinguishes it from common triarylphosphines (e.g., triphenylphosphine) and simpler trialkylphosphines (e.g., triethylphosphine), imparting a unique combination of electronic and steric properties that are critical for specialized catalytic and materials applications.

Molecular Formula C9H15P
Molecular Weight 154.19 g/mol
CAS No. 16523-89-0
Cat. No. B101688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriallylphosphine
CAS16523-89-0
Molecular FormulaC9H15P
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC=CCP(CC=C)CC=C
InChIInChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
InChIKeyGNFABDZKXNKQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triallylphosphine (CAS 16523-89-0): A Versatile Tertiary Phosphine for Advanced Organometallic and Polymer Chemistry


Triallylphosphine (TAP) is a tertiary alkylphosphine featuring three allyl (prop-2-enyl) substituents attached to a central phosphorus atom [1]. This molecular architecture distinguishes it from common triarylphosphines (e.g., triphenylphosphine) and simpler trialkylphosphines (e.g., triethylphosphine), imparting a unique combination of electronic and steric properties that are critical for specialized catalytic and materials applications . The compound is a colorless to pale yellow liquid with a molecular weight of 154.19 g/mol and is characterized by high reactivity due to the presence of multiple terminal double bonds in the allyl groups [1].

Why Simple Trialkyl or Triaryl Phosphines Cannot Replace Triallylphosphine in Critical Applications


The substitution of triallylphosphine (TAP) with a generic phosphine ligand, such as triphenylphosphine (PPh3) or tributylphosphine (PBu3), is not scientifically sound and often leads to experimental failure. TAP's defining feature is the presence of allyl substituents, which are not merely alkyl groups but are π-bonded ligands in their own right . This allows TAP to exhibit a unique, reversible π-coordination mode to metal centers, a property absent in standard phosphine ligands [1]. Furthermore, while trialkylphosphines like PBu3 are strong σ-donors and powerful reductants, they can be excessively reactive and lead to side reactions [2]. TAP occupies a distinct niche, offering a balance of strong σ-donating ability, conformational flexibility, and the capacity for additional, hemilabile interactions via its allyl arms, which is essential for stabilizing reactive intermediates and enabling specific catalytic cycles [1][2]. Direct substitution without accounting for these unique stereoelectronic and coordination properties will compromise or eliminate the desired reactivity.

Quantitative Evidence for Triallylphosphine Differentiation: A Procurement-Focused Technical Guide


Conformational Flexibility Enables Adaptive Coordination Geometry Distinct from Rigid Triphenylphosphine

Triallylphosphine (TAP) offers superior conformational flexibility compared to the rigid, propeller-like geometry of triphenylphosphine (PPh3). This flexibility is a direct consequence of the allyl substituents, allowing the ligand to adapt its steric profile to accommodate various metal centers and reaction intermediates . In contrast, PPh3 has a fixed, bulky structure that can hinder substrate approach or prevent the formation of desired complexes in sterically demanding environments . The adaptive coordination behavior of TAP is a key factor in achieving high catalytic turnover in systems where rigid ligands fail .

Organometallic Chemistry Coordination Chemistry Catalysis

Air Sensitivity and Inert Atmosphere Requirement: A Critical Handling Distinction

Triallylphosphine is classified as an air-sensitive compound, requiring strict handling under an inert atmosphere (e.g., nitrogen or argon) to prevent rapid oxidation to the corresponding phosphine oxide . This is a defining characteristic of trialkylphosphines and stands in stark contrast to triarylphosphines like triphenylphosphine (PPh3), which are stable, shelf-stable solids in air [1]. The air sensitivity of TAP mandates specific procurement considerations regarding packaging and laboratory infrastructure, including the availability of a glovebox or Schlenk line .

Air-Sensitive Chemistry Schlenk Technique Reagent Handling

Hydrolysis-Resistant Metal Complexes: A Key Advantage Over Other Trialkylphosphines

Metal complexes formed with triallylphosphine (TAP) exhibit a notable resistance to hydrolysis, a property that is not universally shared by complexes of other trialkylphosphines . Specifically, TAP reacts with metal carbonyls and fatty acids to form stable complexes that are resistant to hydrolysis, a finding that has implications for their use in aqueous or protic environments where many metal-phosphine complexes would decompose . This enhanced hydrolytic stability is attributed to the specific steric and electronic effects conferred by the allyl groups .

Coordination Chemistry Metal Complex Stability Aqueous Compatibility

Unique Reversible π-Coordination Mode Enables Hemilabile Ligand Behavior

A definitive and differentiating feature of triallylphosphine (TAP) is its ability to engage in reversible π-coordination of an allyl double bond to a metal center, a behavior not possible with simple alkyl- or arylphosphines [1]. In a study on triruthenium carbonyl clusters, TAP was found to form a σ,π-coordinated complex, [Ru3(CO)10{σ;π-CH2=CHCH2P(CH2CH=CH2)2}], where one allyl group binds via the phosphorus atom (σ-donation) while a second allyl group coordinates to a ruthenium atom through its C=C double bond (π-coordination) [1]. Crucially, this π-coordination is reversible; the Ru-allyl π-bond can be cleaved upon reaction with other phosphines, demonstrating the hemilabile nature of the allyl arm [1]. This behavior is a direct consequence of TAP's unique structure and is absent in phosphines lacking π-bonding substituents.

Organometallic Chemistry Hemilabile Ligands Cluster Chemistry

Specialized Application in Negishi Cross-Coupling Catalysis: A Documented Use Case

Triallylphosphine (TAP) is explicitly documented and marketed as a catalyst or ligand component in palladium-catalyzed Negishi cross-coupling reactions . The Negishi coupling is a powerful method for forming carbon-carbon bonds, and the choice of phosphine ligand is critical for controlling reactivity and selectivity [1]. While specific yield comparisons against other ligands are not available in the provided data, the explicit association of TAP with this important class of reactions distinguishes it from many generic trialkylphosphines that are not typically employed in this context . The use of TAP in this demanding catalytic process suggests a favorable combination of steric and electronic properties that enable efficient transmetalation and reductive elimination steps.

Homogeneous Catalysis Cross-Coupling Palladium Catalysis

Optimal Scientific and Industrial Applications for Triallylphosphine Based on Verifiable Evidence


Synthesis of Hemilabile Organometallic Complexes and Clusters

Triallylphosphine (TAP) is the ligand of choice for synthesizing organometallic complexes, particularly with transition metal carbonyl clusters, where reversible, hemilabile coordination is desired [1]. As demonstrated with triruthenium clusters, TAP can form σ,π-chelated structures that can reversibly release the π-coordinated allyl arm to generate a vacant coordination site [1]. This dynamic behavior is ideal for creating highly reactive, coordinatively unsaturated metal centers for catalysis or small molecule activation [1].

Catalyst Development for Negishi Cross-Coupling Reactions

Based on commercial and technical literature, TAP is a viable and documented ligand component for developing new or optimizing existing palladium-catalyzed Negishi cross-coupling protocols . Its unique steric and electronic profile, including its strong σ-donating ability and conformational flexibility, can be leveraged to influence catalyst activity and selectivity in forming challenging C(sp²)–C(sp³) bonds . Researchers should consider TAP when screening ligands for difficult Negishi couplings where conventional ligands (e.g., PPh3) provide unsatisfactory results.

Plasma Polymerization for Functional Thin Films and Coatings

TAP has been successfully used as a monomer in plasma polymerization to create crosslinked polymer thin films [2]. The resulting plasma polymer retains a high proportion of phosphine (P) groups from the monomer, which remain accessible for further chemical modification [2]. This allows for the fabrication of functional coatings that can subsequently be used to fix volatile transition metal carbonyls via ligand exchange, opening avenues for creating single-phase, metal-containing polymer materials [2].

Preparation of Hydrolysis-Stable Metal Complexes for Aqueous Media

When a project requires a metal-phosphine complex to operate in the presence of water or protic solvents, TAP is a strategic choice due to the reported hydrolytic stability of its metal complexes . This property is particularly relevant for developing catalysts for aqueous-phase reactions, bio-conjugation strategies, or materials that must function in humid environments, where complexes of many other trialkylphosphines would rapidly decompose .

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